molecular formula C28H26N10O B12428452 ATX inhibitor 8

ATX inhibitor 8

Cat. No.: B12428452
M. Wt: 518.6 g/mol
InChI Key: BHQKFSUCBUOHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATX Inhibitor 8 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ATX Inhibitor 8 involves multiple synthetic routes, often starting with the modification of lipid-based substrates. The synthesis typically includes steps such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: ATX Inhibitor 8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products:

Scientific Research Applications

ATX Inhibitor 8 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the enzymatic activity of autotaxin and its role in lipid metabolism.

    Biology: Helps in understanding the signaling pathways involving lysophosphatidic acid and its receptors.

    Medicine: Shows potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders by inhibiting autotaxin activity.

    Industry: Used in the development of new therapeutic agents and diagnostic tools .

Mechanism of Action

ATX Inhibitor 8 exerts its effects by binding to the active site of autotaxin, thereby preventing the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation, migration, and cytokine production. The molecular targets involved include the G protein-coupled receptors for lysophosphatidic acid and various downstream signaling molecules .

Comparison with Similar Compounds

Uniqueness of ATX Inhibitor 8: this compound stands out due to its unique structural features and high specificity for autotaxin. Unlike some other inhibitors, it does not interact with the catalytic site but modulates the enzyme’s activity through allosteric mechanisms. This unique mode of action makes it a valuable tool for studying the autotaxin-lysophosphatidic acid signaling axis and developing new therapeutic strategies .

Properties

Molecular Formula

C28H26N10O

Molecular Weight

518.6 g/mol

IUPAC Name

2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-pyridin-4-ylpyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C28H26N10O/c39-26(37-10-7-24-25(16-37)34-36-33-24)17-38-15-23(27(35-38)18-5-8-29-9-6-18)21-13-30-28(31-14-21)32-22-11-19-3-1-2-4-20(19)12-22/h1-6,8-9,13-15,22H,7,10-12,16-17H2,(H,30,31,32)(H,33,34,36)

InChI Key

BHQKFSUCBUOHOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)C4=CC=NC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6

Origin of Product

United States

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